molecular formula C7H8N2O3 B13029634 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B13029634
M. Wt: 168.15 g/mol
InChI Key: DCIVNBOXRZNMFC-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid is an organic compound that features a unique combination of a cyclopropyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with a nitrile oxide precursor, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium bicarbonate and a solvent like methanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a cyclopropyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-7(2-3-7)6-8-4(5(10)11)12-9-6/h2-3H2,1H3,(H,10,11)

InChI Key

DCIVNBOXRZNMFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NOC(=N2)C(=O)O

Origin of Product

United States

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